![molecular formula C11H20ClN B075372 Adamantan-1-ylmethanamine hydrochloride CAS No. 1501-98-0](/img/structure/B75372.png)
Adamantan-1-ylmethanamine hydrochloride
Overview
Description
Adamantan-1-ylmethanamine hydrochloride, also known as 1-(Adamantan-1-yl)methanamine hydrochloride, is a chemical compound with the molecular formula C11H20ClN . It has an average mass of 201.736 Da and a monoisotopic mass of 201.128433 Da .
Molecular Structure Analysis
The molecular structure of Adamantan-1-ylmethanamine hydrochloride consists of a central nitrogen atom bonded to a hydrogen atom and a methyl group, and also bonded to an adamantane group, which is a type of polycyclic compound with three fused cyclohexane rings .
Physical And Chemical Properties Analysis
Adamantan-1-ylmethanamine hydrochloride has several physical and chemical properties listed, including its density, boiling point, vapor pressure, enthalpy of vaporization, flash point, index of refraction, molar refractivity, number of H bond acceptors and donors, number of freely rotating bonds, and more .
Scientific Research Applications
Drug Delivery Systems
The adamantane moiety is widely applied in the design and synthesis of new drug delivery systems . It’s used as an anchor in the lipid bilayer of liposomes, which has promising applications in the field of targeted drug delivery .
Surface Recognition Studies
Adamantane derivatives are used in surface recognition studies . The unique structure of adamantane allows it to interact with various surfaces in a specific manner, which can be useful in the development of sensors and other recognition devices .
Liposomes
Liposomes based on or incorporating adamantane derivatives are being researched . These liposomes can be used to deliver drugs to specific cells or tissues in the body .
Cyclodextrins
Cyclodextrins that incorporate adamantane derivatives are being studied . These cyclodextrins can form host-guest complexes with various substances, which can be useful in drug delivery and other applications .
Dendrimers
Dendrimers based on adamantane derivatives are being developed . These dendrimers can have various applications, including drug delivery and materials science .
Synthesis of Functional Adamantane Derivatives
The high reactivity of adamantane derivatives offers extensive opportunities for their utilization as starting materials for the synthesis of various functional adamantane derivatives .
Monomers
Adamantane derivatives can be used to synthesize monomers, which can then be used to create polymers .
High-Energy Fuels and Oils
Adamantane derivatives can be used to create thermally stable and high-energy fuels and oils .
Safety and Hazards
Mechanism of Action
Target of Action
Adamantan-1-ylmethanamine hydrochloride, also known as Amantadine, is primarily used in the treatment of Parkinson’s disease and drug-induced extrapyramidal reactions . The primary target of this compound is the dopamine system in the brain .
Mode of Action
It has been shown to cause an increase in dopamine release in the animal brain .
Biochemical Pathways
It is known that the compound interacts with the dopamine system, which plays a crucial role in the regulation of movement and coordination .
Pharmacokinetics
The compound’s interaction with the dopamine system suggests that it may have significant effects on the absorption, distribution, metabolism, and excretion (adme) of dopamine in the brain .
Result of Action
The result of the action of Adamantan-1-ylmethanamine hydrochloride is an increase in dopamine release in the brain . This can help to alleviate symptoms of Parkinson’s disease and drug-induced extrapyramidal reactions .
properties
IUPAC Name |
1-adamantylmethanamine;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19N.ClH/c12-7-11-4-8-1-9(5-11)3-10(2-8)6-11;/h8-10H,1-7,12H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SCNHINHHYKFASL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)CN.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80485179 | |
Record name | 1-(Tricyclo[3.3.1.1~3,7~]decan-1-yl)methanamine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80485179 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.73 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Adamantan-1-ylmethanamine hydrochloride | |
CAS RN |
1501-98-0 | |
Record name | 1501-98-0 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=187483 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1-(Tricyclo[3.3.1.1~3,7~]decan-1-yl)methanamine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80485179 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | adamantan-1-ylmethanamine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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